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Compound of Interest

Compound Name: Bromotrichloromethane

Cat. No.: B165885 Get Quote

A comprehensive guide for researchers and drug development professionals on the relative

toxicity of Bromotrichloromethane and its substitutes, supported by experimental data and

detailed methodologies.

Introduction
Bromotrichloromethane (BTCM), a halogenated hydrocarbon, has historically been utilized in

organic synthesis and as a flame retardant. However, growing concerns over its toxicity have

prompted the search for safer alternatives. This guide provides a comparative analysis of the

toxicity of Bromotrichloromethane and its potential substitutes, presenting quantitative data,

detailed experimental protocols, and insights into the mechanisms of toxicity to aid researchers

in making informed decisions for their laboratory and industrial applications.

Executive Summary of Toxicity Data
The following table summarizes the acute toxicity data for Bromotrichloromethane and its

selected alternatives. Lower LD50 and LC50 values indicate higher toxicity.
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Chemical
Compound

CAS Number Primary Use
LD50 (Oral,
Rat) (mg/kg)

LC50
(Inhalation,
Rat) (ppm, 4h)

Bromotrichlorom

ethane
75-62-7

Organic

Synthesis, Flame

Retardant

100 (Lowest

Published Lethal

Dose - LDLo)

No data available

Carbon

Tetrachloride
56-23-5

Organic

Synthesis

(historical)

2350[1][2] 8000[1][2]

Dibromodifluoro

methane
75-61-6

Fire

Extinguishing

Agent

No data available 30,000[3]

1,1,1,3,3,3-

Hexafluoropropa

ne

690-39-1

Fire

Extinguishing

Agent,

Refrigerant

No data available > 195,000[4][5]

In-Depth Toxicological Profiles
Bromotrichloromethane (BTCM)
Bromotrichloromethane is recognized as a potent hepatotoxin, with its toxicity stemming from

its metabolic activation by cytochrome P450 enzymes in the liver. This process generates

highly reactive free radicals, the trichloromethyl radical (•CCl3) and the bromodichloromethyl

radical (•CBrCl2). These radicals initiate a cascade of detrimental events, including lipid

peroxidation of cellular membranes, which disrupts cell integrity and function, leading to

hepatocellular damage.[6] Studies in rats have shown that Bromotrichloromethane is

approximately three times more potent in inducing liver microsomal lipid peroxidation than

Carbon Tetrachloride.[6]

Acute Toxicity: The lowest published lethal oral dose (LDLo) in rats is 100 mg/kg. The

intraperitoneal LD50 in rats is 119 mg/kg.[6][7] Inhalation of vapors can cause respiratory

irritation, drowsiness, and dizziness.[7]
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Organ-Specific Toxicity: The primary target organ for Bromotrichloromethane toxicity is the

liver.[6] Animal studies have demonstrated that exposure can lead to liver injury.[6]

Carbon Tetrachloride
Historically used as a solvent and in organic synthesis, Carbon Tetrachloride is a well-

characterized hepatotoxin that serves as a benchmark for liver injury studies. Similar to

Bromotrichloromethane, its toxicity is mediated by its metabolism by cytochrome P450,

leading to the formation of the trichloromethyl radical (•CCl3). This radical initiates lipid

peroxidation and covalent binding to cellular macromolecules, resulting in liver necrosis and

steatosis (fatty liver).[8]

Acute Toxicity: The oral LD50 in rats is 2350 mg/kg, and the 4-hour inhalation LC50 in rats is

8000 ppm.[1][2] Acute exposure can cause central nervous system depression, and damage to

the liver and kidneys.[9]

In Vitro Cytotoxicity: Studies on HepG2 cells, a human liver cell line, have demonstrated the

dose-dependent cytotoxicity of Carbon Tetrachloride.[10][11] Exposure to Carbon Tetrachloride

leads to decreased cell viability and induction of apoptosis.[10][12]

Dibromodifluoromethane
Used as a fire extinguishing agent, Dibromodifluoromethane is considered toxic, although less

so than Bromotrichloromethane.[13]

Acute Toxicity: The 4-hour inhalation LC50 in rats is 30,000 ppm.[3] Inhalation can cause

irritation of the respiratory system and central nervous system effects.[14]

1,1,1,3,3,3-Hexafluoropropane (HFC-236fa)
This compound is used as a fire extinguishant and refrigerant and exhibits low acute toxicity.

Acute Toxicity: The 4-hour inhalation LC50 in rats is greater than 195,000 ppm.[4][5] High

concentrations may cause drowsiness or dizziness.[5]

In Vitro Cytotoxicity: No evidence of mutagenic or genotoxic activity was found in in-vitro

human lymphocyte assays.[4]
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Experimental Protocols
Acute Oral Toxicity (LD50) Determination
The determination of the median lethal dose (LD50) for oral toxicity is a standardized

procedure often following the guidelines set by the Organisation for Economic Co-operation

and Development (OECD), such as the Up-and-Down Procedure (UDP) outlined in OECD

Guideline 425.

Workflow for Acute Oral LD50 Determination (OECD 425):
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Workflow for OECD 425 Acute Oral Toxicity Testing.
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Methodology:

Animal Selection and Acclimatization: Healthy, young adult rats of a single sex (typically

females) are used. They are acclimatized to the laboratory conditions for at least 5 days.

Dosing: A single animal is dosed with the test substance at a starting dose level selected

based on available information. The substance is typically administered via gavage.

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

Sequential Dosing: Based on the outcome for the first animal (survival or death), the dose for

the next animal is adjusted up or down by a constant factor.

Stopping Criteria: The test is stopped when one of the predefined stopping criteria is met

(e.g., a certain number of reversals in outcome have occurred).

LD50 Calculation: The LD50 is then calculated using the maximum likelihood method.

In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Workflow for In Vitro Cytotoxicity (MTT Assay):
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Workflow for MTT Cytotoxicity Assay.

Methodology:

Cell Culture: Human liver carcinoma cells (HepG2) are cultured in a suitable medium until

they reach a desired confluency.
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Cell Seeding: The cells are seeded into 96-well plates at a predetermined density and

allowed to attach overnight.

Compound Exposure: The culture medium is replaced with fresh medium containing various

concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: MTT reagent is added to each well and the plates are incubated for a few

hours. During this time, viable cells with active metabolism convert the MTT into a purple

formazan product.

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added

to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of each well is measured using a microplate

reader at a specific wavelength (usually between 500 and 600 nm).

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the

dose-response curve.

Mechanisms of Toxicity and Signaling Pathways
The hepatotoxicity of Bromotrichloromethane and Carbon Tetrachloride is primarily initiated

by their metabolic activation by Cytochrome P450 enzymes, leading to the generation of free

radicals. These radicals trigger a cascade of events culminating in cell death.

Signaling Pathway of Halogenated Hydrocarbon-Induced Hepatotoxicity:
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Hepatotoxicity pathway of halogenated hydrocarbons.

Key Events in the Toxicity Pathway:
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Metabolic Activation: Bromotrichloromethane is metabolized by Cytochrome P450

enzymes, primarily CYP2E1, in the endoplasmic reticulum of hepatocytes. This bioactivation

results in the homolytic cleavage of the carbon-bromine bond, which is weaker than the

carbon-chlorine bond, to form reactive free radicals.

Initiation of Lipid Peroxidation: The generated free radicals abstract hydrogen atoms from

polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid

peroxidation.

Propagation of Oxidative Damage: The lipid peroxyl radicals formed can further react with

other lipids, proteins, and DNA, propagating oxidative damage throughout the cell.

Cellular Dysfunction and Death: The extensive damage to cellular components disrupts

membrane integrity, impairs mitochondrial function, and leads to the release of cellular

contents, ultimately resulting in cell death through apoptosis or necrosis.

Conclusion
The data presented in this guide clearly indicate that Bromotrichloromethane is a highly toxic

compound, with its primary hazard being severe hepatotoxicity mediated by free radical

damage. In the context of organic synthesis, while it is considered a safer alternative to the

even more toxic Carbon Tetrachloride, its use should still be approached with caution. For

applications such as fire suppression, alternatives like Dibromodifluoromethane and

1,1,1,3,3,3-Hexafluoropropane offer significantly lower acute inhalation toxicity. Researchers

and drug development professionals are encouraged to consider these less toxic alternatives

whenever feasible and to implement appropriate safety measures when handling any of these

halogenated hydrocarbons. Further research into the chronic toxicity and carcinogenic potential

of these alternatives is warranted to provide a more complete safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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